molecular formula C4H2ClN3S B564192 4-THIAZOLECARBONITRILE,2-AMINO-5-CHLORO- CAS No. 101242-19-7

4-THIAZOLECARBONITRILE,2-AMINO-5-CHLORO-

Cat. No.: B564192
CAS No.: 101242-19-7
M. Wt: 159.591
InChI Key: CTOIWCOZQXZNQO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 4-thiazolecarbonitrile, 2-amino-5-chloro- is intrinsically linked to the broader evolution of thiazole chemistry, which traces its origins to the pioneering work of Arthur Hantzsch and colleagues in the late nineteenth century. The thiazole heterocyclic system was first systematically investigated by Hantzsch and Weber, who established the foundational understanding of these five-membered rings containing both sulfur and nitrogen atoms. Their groundbreaking research involved the reaction of ammonium thiocyanate with α-thiocyanoacetone imine, leading to the discovery of the cyclic structure derived from the thiazole nucleus. The specific compound 4-thiazolecarbonitrile, 2-amino-5-chloro- emerged as a result of subsequent synthetic modifications and structural elaborations of the basic thiazole framework.

The synthetic development of chlorinated thiazole derivatives gained momentum during the twentieth century as researchers recognized the enhanced biological activities conferred by halogen substitution. The introduction of chlorine atoms at specific positions of the thiazole ring system was found to significantly alter the electronic properties and reactivity patterns of these heterocyclic compounds. The carbonitrile functionality, representing the presence of a cyano group, was incorporated through various synthetic methodologies that allowed for precise regioselectivity in the formation of these complex molecules. Contemporary research has established that the synthesis of 4-thiazolecarbonitrile, 2-amino-5-chloro- can be achieved through multiple synthetic routes, primarily involving the reaction of appropriate precursors under carefully controlled reaction conditions.

Nomenclature and Structural Identity

The systematic nomenclature of 4-thiazolecarbonitrile, 2-amino-5-chloro- follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting its complex structural architecture. The compound is alternatively known by several synonymous designations, including 2-amino-4-chlorothiazole-5-carbonitrile and 2-amino-4-chloro-1,3-thiazole-5-carbonitrile. The numerical positioning system employed in the nomenclature indicates the specific locations of functional groups around the thiazole ring structure, with the amino group positioned at the 2-position, the chlorine atom at the 5-position, and the carbonitrile group at the 4-position.

The molecular structure of this compound can be characterized through various analytical parameters that define its chemical identity. The empirical formula C4H2ClN3S indicates the presence of four carbon atoms, two hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom within the molecular framework. The International Chemical Identifier key for this compound is documented as RPZOZNMZMQMLMY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical registry purposes. The Simplified Molecular Input Line Entry System representation of the molecule is expressed as C(#N)C1=C(N=C(S1)N)Cl, which encodes the structural connectivity and atomic arrangements in a standardized format.

Property Value Reference
Chemical Abstracts Service Number 136195-53-4
Molecular Formula C4H2ClN3S
Molecular Weight 159.6 daltons
International Union of Pure and Applied Chemistry Name 2-amino-4-chloro-1,3-thiazole-5-carbonitrile
International Chemical Identifier Key RPZOZNMZMQMLMY-UHFFFAOYSA-N

Significance in Heterocyclic Chemistry

The significance of 4-thiazolecarbonitrile, 2-amino-5-chloro- within the broader context of heterocyclic chemistry stems from its unique combination of structural features that confer distinctive chemical reactivity and biological activity patterns. Thiazole-containing compounds occupy a prominent position in medicinal chemistry due to their widespread occurrence in natural products and their demonstrated therapeutic potential across multiple disease areas. The presence of both electron-withdrawing and electron-donating substituents within the same molecular framework creates a complex electronic environment that influences the compound's reactivity toward nucleophilic and electrophilic reagents.

The amino group at the 2-position serves as a hydrogen bond donor and can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. The chlorine atom at the 5-position acts as an electron-withdrawing group that modulates the electron density distribution throughout the thiazole ring system, affecting both the compound's stability and its reactivity in substitution reactions. The carbonitrile functionality at the 4-position provides additional synthetic versatility, as cyano groups can undergo hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition reactions to form more complex heterocyclic systems.

Research investigations have demonstrated that compounds containing the thiazole core structure exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern present in 4-thiazolecarbonitrile, 2-amino-5-chloro- has been associated with enhanced biological activity profiles compared to unsubstituted thiazole derivatives. The electron-withdrawing nature of the chlorine atom and the electron-donating ability of the amino group create a balanced electronic environment that optimizes interactions with biological targets. Furthermore, the carbonitrile group can serve as a bioisostere for other functional groups, allowing for the design of compound libraries with systematically varied properties while maintaining the core pharmacophore structure.

The synthetic utility of this compound extends beyond its direct biological applications, as it serves as a versatile intermediate in the preparation of more complex molecular architectures. The reactivity of the amino group allows for the formation of amide bonds, while the carbonitrile functionality can be transformed into various other functional groups through established synthetic methodologies. The chlorine substituent can undergo nucleophilic substitution reactions, enabling the introduction of diverse substituents that can fine-tune the compound's properties for specific applications. This synthetic flexibility has made 4-thiazolecarbonitrile, 2-amino-5-chloro- an important building block in combinatorial chemistry approaches and structure-activity relationship studies.

Properties

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOIWCOZQXZNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation method involves the reaction of 2-chloroacetonitrile with thiourea under basic conditions. Thiourea acts as a sulfur donor, while the chloroacetonitrile provides the nitrile and chloro substituents. The reaction proceeds via nucleophilic attack of the thiolate ion on the electrophilic carbon of the nitrile, followed by cyclization to form the thiazole ring.

Key Reaction Steps:

  • Deprotonation of Thiourea: In ethanol/water mixtures, potassium hydroxide deprotonates thiourea to generate a thiolate ion.

  • Nucleophilic Substitution: The thiolate attacks 2-chloroacetonitrile, displacing chloride and forming a thioether intermediate.

  • Cyclization: Intramolecular cyclization yields the thiazole core, with simultaneous elimination of ammonia.

Optimization of Reaction Conditions

Optimal conditions identified in patent literature include:

  • Solvent System: Ethanol/water (3:1 v/v) ensures solubility of both organic and inorganic reactants.

  • Temperature: Reflux at 80°C for 6–8 hours maximizes yield while minimizing side reactions.

  • Base Concentration: 10% aqueous KOH facilitates efficient deprotonation without hydrolyzing the nitrile group.

Yield and Purity:

  • Yield: 65–75% after recrystallization from ethanol.

  • Purity: >95% (HPLC analysis).

Multi-Step Synthesis from α-Chloroketones

Thiazole Ring Formation via Hantzsch Synthesis

The classical Hantzsch thiazole synthesis is adapted to construct the 2-amino-5-chloro-thiazole intermediate. α-Chloroketones react with thiourea in acidic media, forming the thiazole ring through cyclocondensation.

Representative Protocol:

  • Reactants: 5-chloro-2-pentanone (α-chloroketone) and thiourea.

  • Conditions: Hydrochloric acid (2M), reflux for 4 hours.

  • Intermediate Isolation: 2-amino-5-chlorothiazole is filtered and washed with cold ethanol.

Nitrile Group Introduction via Dehydration

The intermediate amide (2-amino-5-chlorothiazole-4-carboxamide) undergoes dehydration using phosphorus pentoxide (P₂O₅) to introduce the cyano group.

Reaction Conditions:

  • Reagent: P₂O₅ (2 equivalents).

  • Solvent: Toluene, reflux for 3 hours.

  • Yield: 60–70%.

Mechanistic Insight:
P₂O₅ acts as a strong dehydrating agent, converting the carboxamide to a carbonitrile via an intermediate nitrile oxide.

Alternative Preparation Methods

Chlorination Using Phosphorus Pentachloride

A patent-described method employs PCl₅ to chlorinate 2-amino-thiazole-4-carbonitrile at the 5-position.

Procedure:

  • Substrate: 2-amino-thiazole-4-carbonitrile.

  • Chlorination Agent: PCl₅ (1.2 equivalents).

  • Conditions: Dry dichloromethane, 0–5°C, 2 hours.

  • Yield: 70% after column chromatography.

Comparative Analysis of Methods

Method Advantages Limitations Yield
CyclocondensationSingle-step, high regioselectivityRequires strict temperature control65–75%
Multi-Step HantzschScalable, uses inexpensive reagentsLengthy synthesis, lower yield60–70%
PCl₅ ChlorinationDirect functionalization, mild conditionsRequires hazardous PCl₅70%

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarbonitrile, 2-amino-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new thiazole-based compounds with altered properties .

Scientific Research Applications

4-Thiazolecarbonitrile, 2-amino-5-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonitrile, 2-amino-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Pyrazole : The thiazole’s sulfur atom increases aromaticity compared to pyrazole’s nitrogen-rich core, affecting reactivity and interaction with biological targets .
  • Substituent Effects: The nitrile group in 4-thiazolecarbonitrile enhances stability and offers synthetic flexibility compared to carboxylic acid derivatives (e.g., 5-chloro-2-aminothiazole-4-carboxylic acid) .
  • Chlorine Position : The 5-chloro substituent in thiazoles (vs. 4-chloro in phthalonitriles) directs electrophilic substitution reactions differently due to electronic effects .

Physicochemical Properties

  • Solubility: The nitrile and amino groups confer moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMSO) and lipid membranes. Chlorine enhances lipophilicity compared to non-halogenated analogs .
  • Electronic Effects: The electron-withdrawing chloro and nitrile groups deactivate the thiazole ring toward electrophilic substitution, while the amino group donates electrons, creating a push-pull electronic environment. This contrasts with 2-amino-5-methylthiazole, where the methyl group’s electron-donating effect increases ring reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-chloro-1,3-thiazole-5-carbonitrile, and how can reaction efficiency be assessed?

  • Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, chlorinated precursors (e.g., 4,5-dichlorophthalonitrile) can react with amines under controlled conditions. Reaction efficiency is assessed by monitoring yield via HPLC or GC-MS, optimizing parameters like temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants . Alternative routes include formylation or cyanation of thiophene derivatives, with progress tracked via TLC and IR spectroscopy to confirm intermediate formation .

Q. How can spectroscopic techniques characterize the structural integrity of 2-amino-5-chloro-1,3-thiazole-5-carbonitrile?

  • Methodological Answer:

  • NMR: 1^1H NMR identifies proton environments (e.g., amino group at δ 5.2–6.0 ppm, aromatic protons at δ 7.0–8.5 ppm). 13^{13}C NMR confirms nitrile (δ 110–120 ppm) and thiazole ring carbons.
  • FT-IR: Peaks at ~2200 cm1^{-1} (C≡N stretch), ~3350 cm1^{-1} (N-H stretch), and 650–750 cm1^{-1} (C-Cl stretch) validate functional groups.
  • X-ray Crystallography: Resolves bond angles and crystallographic packing, critical for confirming regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and minimize byproducts in SNAr reactions?

  • Methodological Answer: A 2k^k factorial design evaluates variables like temperature, solvent, and catalyst loading. For example:

VariableLow LevelHigh Level
Temperature80°C120°C
SolventDMFTHF
Catalyst0.1 mol%0.5 mol%
Response surface methodology (RSM) models interactions between variables, identifying optimal conditions to maximize yield (>85%) and purity (>95%) . Contradictions in data (e.g., unexpected byproducts) are resolved via ANOVA to isolate significant factors.

Q. What strategies address contradictions in reactivity data for thiazole derivatives during substitution reactions?

  • Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic attack at C-4 vs. C-5). To resolve this:

  • Kinetic Studies: Monitor reaction progress via in-situ Raman spectroscopy to identify intermediates.
  • Computational Modeling: Density Functional Theory (DFT) calculates activation energies for competing pathways, prioritizing thermodynamically favorable routes .
  • Isotopic Labeling: 15^{15}N-labeled amines trace regioselectivity in SNAr reactions, validated via LC-MS .

Q. How can computational tools predict the reactivity of novel 2-amino-5-chloro-thiazole derivatives for drug discovery?

  • Methodological Answer:

  • Quantum Mechanics (QM): Predicts electron density maps to identify reactive sites (e.g., nitrile group for cross-coupling).
  • Machine Learning (ML): Trains on reaction databases (Reaxys, SciFinder) to recommend optimal reagents for specific transformations (e.g., Suzuki-Miyaura coupling).
  • Molecular Dynamics (MD): Simulates solvent effects on reaction barriers, guiding solvent selection for scale-up .

Future Research Directions

  • Smart Laboratories: Integrate AI-driven robotic platforms for autonomous optimization of reaction conditions, reducing trial-and-error experimentation .
  • Multi-Objective Optimization: Combine yield, purity, and E-factor metrics into a single objective function for sustainable synthesis .

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